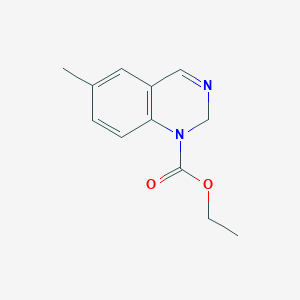

Ethyl 6-methylquinazoline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-methylquinazoline-1(2H)-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylquinazoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-methylquinazoline-1(2H)-carboxylate can be synthesized through several methods, often involving the condensation of appropriate precursors such as ureas and carboxylic acids. The compound's molecular formula is C12H14N2O2 with a molecular weight of approximately 218.25 g/mol . Its structure features a quinazoline ring, which is known for contributing to various biological activities.

Anticancer Properties

Research has highlighted the potential of quinazoline derivatives, including this compound, as anticancer agents. A study demonstrated that quinazoline derivatives can inhibit multiple cancer-related enzymes, thus exhibiting antiproliferative effects against various cancer cell lines . Specifically, compounds derived from this scaffold have shown promise in targeting pathways involved in tumor growth and metastasis.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Several derivatives have been synthesized and tested against a range of microorganisms, revealing notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure exhibited significant inhibition against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Neurological Disorders

Quinazoline derivatives are being explored for their potential in treating neurological disorders. Some compounds have been identified as antagonists for various receptors implicated in conditions like epilepsy and depression . this compound could serve as a lead compound for developing novel treatments targeting these pathways.

Cardiovascular Diseases

The role of quinazoline derivatives in cardiovascular health has also been studied. Certain compounds within this class have shown efficacy in inhibiting platelet aggregation and modulating vascular tone, suggesting their potential use in managing cardiovascular diseases .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 6-methylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: Another diazanaphthalene with similar structural features but different biological activities.

Cinnoline: A benzodiazine isomer with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the methyl substitution on the quinazoline ring enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

Ethyl 6-methylquinazoline-1(2H)-carboxylate is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of an ethyl ester and a methyl group enhances its chemical reactivity and potential biological interactions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to interact with specific enzymes and receptors, modulating their activity and leading to various therapeutic effects. Notably, quinazoline derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

- HepG2 Cell Line : Ethyl derivatives similar in structure have shown IC50 values in the low micromolar range, indicating potent anticancer activity.

- Mechanism : These compounds often induce apoptosis through intrinsic pathways, enhancing the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Antimicrobial Activity

Quinazolines have also been evaluated for their antimicrobial properties. Studies suggest that this compound may exhibit activity against resistant bacterial strains:

- MRSA : Certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .

- Mechanism : The antimicrobial action is likely due to the inhibition of bacterial topoisomerases, similar to fluoroquinolone antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been explored in various models:

- In Vivo Studies : Some studies indicate that these compounds can reduce inflammation markers in animal models, suggesting a therapeutic role in inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on HepG2 Cells :

- Antimicrobial Efficacy :

-

Anti-inflammatory Effects :

- Objective : Assessing the reduction of inflammatory markers.

- Findings : Significant reduction in cytokine levels was observed in treated groups compared to controls.

Data Table

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 1.43 | Induction of apoptosis |

| Antimicrobial | MRSA | 5.0 | Inhibition of topoisomerase |

| Anti-inflammatory | In Vivo Model | N/A | Reduction of cytokine levels |

Q & A

Q. What are the common synthetic routes for Ethyl 6-methylquinazoline-1(2H)-carboxylate and its derivatives?

Basic Research Question

The synthesis typically involves cyclization and condensation reactions. For example:

- Claisen Condensation : Reacting acetylphenone derivatives with diethyl oxalate in methanol under reflux with sodium methoxide yields intermediate diketones (e.g., 2,4-diketones). These intermediates are then cyclized with hydrazine derivatives in ethanol to form pyrazole or quinazoline cores .

- Cyclization of Amides : Ethyl 6-methylquinazoline derivatives can be synthesized via cyclization of substituted amides under acidic conditions. For instance, reacting ethyl 3-amino-2-aminobenzoate with ethyl orthocarbonate in acetic acid forms the quinazoline ring system .

- Modification of Quinazoline Cores : Substituents like sulfanyl or amino groups can be introduced via nucleophilic substitution or coupling reactions. For example, describes introducing a propan-2-ylamino group at the 6-position of the quinazoline ring .

Key Considerations : Optimize reaction time, temperature, and solvent polarity to improve yield. Purification via recrystallization or column chromatography is critical .

Q. How is X-ray crystallography applied to determine the structure of Ethyl 6-methylquinazoline derivatives?

Basic Research Question

X-ray diffraction (XRD) is used to resolve atomic positions and crystal packing. Key steps include:

- Crystal Growth : Slow evaporation of solvent (e.g., ethanol or ethyl acetate) yields single crystals suitable for XRD .

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a diffractometer. For example, reports a crystal with cell parameters a = 10.7936 Å, b = 9.6752 Å in the monoclinic P21/n space group .

- Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and anisotropic displacement parameters (ADPs). ADPs reveal thermal motion trends, critical for distinguishing disorder (e.g., partial occupancy of hydrogen atoms) .

Methodological Tip : Validate refined structures using R-factors (< 0.05) and check for residual electron density peaks .

Q. How can researchers resolve contradictions in crystallographic data for quinazoline derivatives?

Advanced Research Question

Discrepancies in bond lengths, angles, or ADPs often arise from:

- Disordered Atoms : Use PART instructions in SHELXL to model partial occupancies. For example, resolves hydrogen disorder at the 4e site by assigning fractional occupancies (0.2684–0.4430) .

- Twinned Crystals : Apply twin law matrices (e.g., BASF parameter in SHELXL) to correct overlapping reflections .

- Thermal Motion Artifacts : Compare ADPs (Uiso) across similar structures. High Uiso values may indicate unresolved disorder or solvent effects .

Case Study : highlights molecular packing influenced by hydrogen bonds (e.g., O–H···N interactions). Discrepancies in hydrogen bonding patterns can be addressed by re-examizing Fourier difference maps .

Q. How to establish structure-activity relationships (SAR) for Ethyl 6-methylquinazoline derivatives in antiproliferative studies?

Advanced Research Question

SAR analysis involves:

- Substituent Variation : Introduce electron-withdrawing (e.g., Cl, CF3) or donating groups (e.g., OMe, NH2) at specific positions. shows that 4-chlorophenyl substituents reduce IC50 values in PANC-1 pancreatic cancer cells .

- Bioactivity Assays : Use MTT assays to measure IC50. For example, compounds with IC50 < 10 μM (e.g., derivatives 14–16 in ) indicate potent activity .

- Computational Modeling : Dock optimized structures into target proteins (e.g., kinases) using software like AutoDock to predict binding modes .

Data Interpretation : Correlate logP values with cellular uptake; hydrophobic derivatives (higher logP) often show better membrane permeability .

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm<sup>−1</sup> for ester and quinazoline groups. Absence of ketone peaks (e.g., ~1650 cm<sup>−1</sup>) verifies cyclization .

- <sup>1</sup>H NMR : Identify ester protons (CH3CH2O–) as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm). Quinazoline protons appear as singlets (e.g., H-4 at δ 7.07–7.10 ppm) .

- MS : Look for molecular ion peaks (M<sup>+</sup>) and isotope patterns (e.g., M+2 for Cl-substituted derivatives) .

Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

Q. How to design experiments to evaluate the biological activity of quinazoline derivatives?

Methodological Answer

- Cell Line Selection : Use cancer cell lines (e.g., PANC-1, MCF-7) for antiproliferative assays. Include normal cell lines (e.g., HEK-293) to assess selectivity .

- Dose-Response Curves : Treat cells with 0.1–100 μM concentrations for 48–72 hours. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

- Mechanistic Studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to identify pathways .

Quality Control : Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Q. How to address contradictions in reported bioactivity data for quinazoline analogs?

Advanced Research Question

- Experimental Variability : Standardize assay conditions (e.g., cell passage number, serum concentration). reports IC50 variability due to differences in cell density .

- Structural Confirmation : Re-examine compound purity (HPLC > 95%) and stereochemistry (e.g., via NOESY NMR) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, shows that para-substituted derivatives consistently outperform ortho analogs .

Case Study : Discrepancies in IC50 for trifluoromethyl-substituted derivatives may arise from differential metabolic stability in serum-containing media .

Properties

CAS No. |

919769-95-2 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 6-methyl-2H-quinazoline-1-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c1-3-16-12(15)14-8-13-7-10-6-9(2)4-5-11(10)14/h4-7H,3,8H2,1-2H3 |

InChI Key |

KBLZIADXQWIXJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CN=CC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.